DBHDA

Descripción

Propiedades

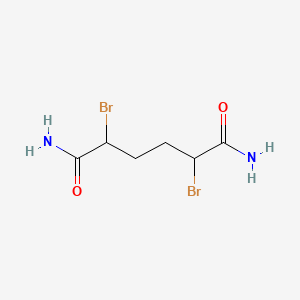

IUPAC Name |

2,5-dibromohexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)Br)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313350 | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-96-0 | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromohexanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromohexanediamide, commonly referred to as DBHDA, is a bifunctional chemical reagent that has emerged as a valuable tool in protein engineering and chemical biology. Its primary utility lies in the selective conversion of cysteine residues to dehydroalanine (B155165) (Dha) within peptides and proteins. This transformation opens avenues for a variety of site-specific protein modifications, which are crucial for the development of novel therapeutics, including antibody-drug conjugates (ADCs), and for the study of post-translational modifications (PTMs). This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2,5-Dibromohexanediamide, with a focus on detailed experimental protocols and its mechanism of action.

Chemical Properties and Characterization

2,5-Dibromohexanediamide is a symmetrical molecule containing two amide functional groups and two bromine atoms at the α-positions to the carbonyl carbons. This structure is key to its reactivity towards nucleophilic amino acid residues.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dibromohexanediamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99584-96-0 | [1] |

| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [1] |

| Molecular Weight | 301.96 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 196 °C | [3] |

| Boiling Point | 492.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.932 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural identity and purity of 2,5-Dibromohexanediamide can be confirmed using various spectroscopic techniques. Key data are summarized in Table 2.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, d₆-DMSO) δ: 7.67 (s, 2H, NH₂), 7.29 (s, 2H, NH₂), 4.33 (m, 2H, CBrH), 2.04 (m, 2H, CH₂) | [4] |

| IR (ATR) | 3340, 3172, 1665, 1443, 1322, 1251, 1195, 820, 802, 769, 637, 613 cm⁻¹ | [4] |

| HRMS (ESI+) | (M⁷⁹Br⁷⁹Br+H⁺) Calcd: 300.9182, Found: 300.9186; (M⁷⁹Br⁸¹Br+H⁺) Calcd: 302.9161, Found: 302.9164 | [4] |

Synthesis of 2,5-Dibromohexanediamide

The synthesis of 2,5-Dibromohexanediamide is typically achieved through a multi-step process starting from adipic acid. Historical methods, such as the one developed by W. H. Perkin Jr., involved the conversion of adipic acid to its diacyl chloride, followed by bromination, esterification, and finally amidation.[4] A more contemporary and safer protocol, avoiding the use of hazardous solvents like carbon tetrachloride, has been established and is detailed below.[4]

Synthetic Workflow

The modern synthesis of 2,5-Dibromohexanediamide can be visualized as a two-step process from adipic acid.

References

The Mechanism of DBHDA-Mediated Cysteine Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, applications, and experimental considerations for the use of 2,5-dibromohexanediamide (DBHDA) in the site-specific conversion of cysteine to dehydroalanine (B155165) (Dha). This powerful chemical tool enables a wide range of protein modifications and has become a cornerstone for advanced studies in chemical biology, drug development, and proteomics.

Introduction: The Significance of Dehydroalanine

Dehydroalanine (Dha) is an unsaturated amino acid that, while found in some natural products, is primarily utilized in protein science as a versatile chemical handle.[1][2][3] Its α,β-unsaturated carbonyl moiety acts as a Michael acceptor, making it susceptible to conjugate addition reactions with a variety of soft nucleophiles.[4][5] This reactivity allows for the site-specific installation of a diverse array of chemical modifications, including:

-

Post-Translational Modification (PTM) Mimics: Installation of groups that mimic natural PTMs like glycosylation, phosphorylation, and acetylation.[4]

-

Bioconjugation: Attachment of probes, dyes, and drug molecules, crucial for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[4]

-

Protein Engineering: Introduction of unnatural amino acids to probe or alter protein function.

The conversion of cysteine, a naturally occurring amino acid, into Dha is a key strategy for introducing this functionality into proteins. Cysteine's unique nucleophilicity makes it an ideal target for selective chemical transformation.[4] Among the reagents developed for this purpose, 2,5-dibromohexanediamide (DBHDA) has emerged as a mild, selective, and efficient option.[5][6]

The Core Mechanism: Bis-Alkylation and Elimination

The conversion of cysteine to dehydroalanine by DBHDA proceeds through a two-step mechanism: a bis-alkylation of the cysteine thiol followed by an elimination reaction.[4][6] This process is typically performed in an aqueous system under basic conditions (high pH) and at a moderately elevated temperature (e.g., 37°C).[4]

-

Initial Alkylation: The process begins with the nucleophilic attack of the cysteine thiolate anion on one of the electrophilic carbons of DBHDA, displacing a bromide ion.

-

Intramolecular Cyclization (Second Alkylation): The resulting thioether undergoes a rapid intramolecular alkylation, where the sulfur atom attacks the second electrophilic carbon of the DBHDA molecule. This step forms a transient cyclic sulfonium (B1226848) salt intermediate.[6][7]

-

Elimination: The formation of the sulfonium salt activates the β-proton of the cysteine residue, making it acidic. A base present in the reaction mixture abstracts this proton, leading to a β-elimination reaction. This step breaks the C-S bond, releasing the cyclic thioether byproduct and forming the dehydroalanine residue.

Recent mechanistic studies suggest the involvement of a sulfonium ylide intermediate.[6][8] In this proposed mechanism, the sulfonium intermediate forms an ylide that acts as an internal base, abstracting a proton from the protein backbone to initiate the elimination.[6][8]

Below is a diagram illustrating the chemical pathway of cysteine conversion to dehydroalanine using DBHDA.

References

- 1. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. users.ox.ac.uk [users.ox.ac.uk]

- 6. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to Post-Translational Mutagenesis with 2,5-Dibromohexanediamide (DBHDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Post-translational mutagenesis is a powerful chemical biology tool that enables the site-specific installation of natural and unnatural amino acid side chains into recombinant proteins, thereby mimicking various PTMs. This guide provides a comprehensive technical overview of a key reagent in this field, 2,5-Dibromohexanediamide (DBHDA), for the conversion of cysteine residues to dehydroalanine (B155165) (Dha), a versatile chemical handle for subsequent protein modifications.

DBHDA: A Key Reagent for Dehydroalanine Formation

DBHDA is a water-soluble and stable reagent that facilitates the efficient and selective conversion of cysteine to dehydroalanine on proteins.[1] This transformation is the cornerstone of this post-translational mutagenesis approach, creating an electrophilic Michael acceptor (the Dha residue) that can be targeted by a wide array of nucleophiles to introduce desired modifications.[2][3]

Mechanism of Action

The conversion of cysteine to dehydroalanine by DBHDA proceeds via a bis-alkylation and elimination mechanism. The reaction is initiated by the nucleophilic attack of the cysteine thiol on one of the electrophilic carbons of DBHDA, followed by an intramolecular cyclization to form a sulfonium (B1226848) ion intermediate. Subsequent base-mediated elimination results in the formation of the dehydroalanine residue. Recent studies suggest this proceeds through a "carba-Swern" type mechanism involving a sulfonium ylide intermediate.

Experimental Protocols

Synthesis of 2,5-Dibromohexanediamide (DBHDA)

While commercially available, DBHDA can be synthesized in the laboratory. A common method involves the following steps:

-

Starting Material: Adipic acid.

-

Chlorination: Adipic acid is treated with thionyl chloride to yield adipoyl dichloride.

-

Bromination: The adipoyl dichloride is then brominated using N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid.

-

Amidation: The resulting 2,5-dibromoadipoyl dichloride is reacted with aqueous ammonia (B1221849) to yield 2,5-dibromohexanediamide.

Note: This synthesis should be performed by trained chemists in a well-ventilated fume hood, as it involves hazardous reagents.

General Protocol for Cysteine to Dehydroalanine Conversion

This protocol outlines the general steps for converting a cysteine residue in a protein to dehydroalanine using DBHDA.

Materials:

-

Protein containing a single, solvent-accessible cysteine residue.

-

DBHDA stock solution (e.g., 0.5 M in DMF, freshly prepared).[4]

-

Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0.

-

Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to remain intact, though DBHDA is generally compatible with disulfides.[5]

-

Quenching reagent (e.g., a thiol-containing compound like β-mercaptoethanol).

-

Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation: Ensure the protein is pure and in the correct buffer. If necessary, reduce and alkylate any unwanted cysteine residues, leaving only the target cysteine available for modification.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the DBHDA stock solution. A typical starting point is a final DBHDA concentration of 50 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle shaking.[2] The optimal time and temperature may need to be determined empirically for each protein.

-

Quenching: (Optional) Quench the reaction by adding an excess of a thiol-containing reagent to react with any remaining DBHDA.

-

Purification: Remove excess DBHDA and byproducts by desalting or dialysis into the desired buffer for the next step.

-

Analysis: Confirm the conversion of cysteine to dehydroalanine by mass spectrometry. A successful conversion will result in a mass decrease of 34 Da.[2]

General Protocol for Michael Addition to Dehydroalanine

This protocol describes the modification of the dehydroalanine-containing protein with a nucleophile via Michael addition.

Materials:

-

Dehydroalanine-containing protein.

-

Nucleophile of interest (e.g., thiols, amines, phosphines).

-

Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0.

-

Desalting column or other protein purification system.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the dehydroalanine-containing protein with an excess of the desired nucleophile. The optimal concentration of the nucleophile will vary depending on its reactivity.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from a few hours to overnight.[6]

-

Purification: Purify the modified protein from excess nucleophile and byproducts using appropriate chromatography techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography).

-

Analysis: Characterize the final modified protein by mass spectrometry to confirm the addition of the nucleophile and determine the reaction efficiency.

Quantitative Data

The efficiency of both the dehydroalanine conversion and the subsequent Michael addition can be influenced by several factors, including the protein context, the specific nucleophile used, and the reaction conditions. The following tables provide a summary of reported quantitative data to guide experimental design.

Table 1: Reaction Conditions and Yields for DBHDA-Mediated Dehydroalanine Formation

| Protein | DBHDA Concentration | Temperature (°C) | Time (h) | pH | Yield (%) | Reference |

| SD–Aβ40-K28C | Not specified | 37 | 3 | Not specified | High (qualitative) | [2] |

| Histone H3 | Not specified | 37 | 1-3 | 8.0 | High (qualitative) | [2] |

| General Protocol | 50 mM | 37 | 1.5 | 8.0 | Not specified | [4][5] |

| Ubiquitin mutants | Not specified | 37 | overnight | 7.0-9.0 | up to ~90% | [7] |

Table 2: Comparison of Nucleophiles for Michael Addition to Dehydroalanine

| Nucleophile Type | Example Nucleophile | Protein Context | Reaction Conditions | Yield (%) | Reference |

| Thiol | Sodium thiophosphate | SD–Aβ40-Dha26 | 37°C, 6h, 1.5 M urea | High (qualitative) | [2] |

| Thiol | N-acetylcysteamine | SD–Aβ40-Dha28 | 37°C, 6h, 1.5 M urea | High (qualitative) | [2] |

| Amine | Benzylamine | C2Am-Dha95 | 25°C, 3h, pH 8.0 | >95% | [6] |

| Amine | Histamine | C2Am-Dha95 | 37°C, 24h, pH 8.0 | >95% | [6] |

| Phosphine | Various functional phosphines | Dha-containing peptides | Mild conditions | High (qualitative) | [8] |

| Sulfinic Acid | Sodium ethyl sulfinate | Dha-containing protein | 37°C, 24h, pH 7.4 | High (qualitative) | [3] |

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental workflow and the application of this methodology in studying signaling pathways.

Experimental Workflow

Caption: A schematic overview of the two-step process for post-translational mutagenesis using DBHDA.

Application in Studying Phosphorylation Signaling

This technique can be used to generate homogeneously phosphorylated proteins to study their role in signaling cascades. For example, generating a specific phospho-form of a kinase allows for the dissection of its activation mechanism.

Caption: Workflow for generating a kinase with a phosphorylation mimic to study its downstream signaling.

Application in Studying Glycosylation

The DBHDA method can be used to install glycosylation mimics to investigate their role in protein folding, stability, and cell-surface recognition events.

Caption: Using a glycosylation mimic to study ligand binding and receptor-mediated signaling.

DBHDA Stability and Off-Target Effects

Stability

DBHDA is a relatively stable solid that can be stored at 4°C.[9] Stock solutions in DMF should be prepared fresh for each experiment to ensure optimal reactivity.[4] In aqueous buffers, the stability of DBHDA can be influenced by pH and temperature, with hydrolysis being a potential degradation pathway. It is advisable to perform reactions in a timely manner after adding the DBHDA solution to the protein.

Off-Target Effects

The primary off-target concern with reagents that modify cysteine is the potential for reaction with other nucleophilic amino acid side chains. However, the reaction of DBHDA is highly selective for the sulfhydryl group of cysteine under the recommended reaction conditions.

-

Methionine: Methionine residues, which contain a thioether side chain, are susceptible to oxidation. While DBHDA itself is not a strong oxidizing agent, care should be taken to avoid oxidative conditions during the reaction and purification steps. Some studies suggest that methionine can be a "hopping" site in electron transfer reactions, but direct reaction with DBHDA is not a commonly reported side reaction.[10]

-

Other Nucleophilic Residues: The side chains of lysine, histidine, and tyrosine are also nucleophilic. However, at the typical reaction pH of around 8.0, the cysteine thiol is significantly more nucleophilic, ensuring high selectivity.

Conclusion

Post-translational mutagenesis using DBHDA to generate dehydroalanine is a robust and versatile strategy for the site-specific modification of proteins. This technique provides researchers with a powerful tool to generate homogeneously modified proteins, enabling detailed studies of the functional consequences of PTMs in a wide range of biological processes, from fundamental signal transduction to the development of novel protein therapeutics. Careful optimization of reaction conditions and thorough analytical characterization are essential for the successful application of this powerful technology.

References

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yxb.hbust.edu.cn [yxb.hbust.edu.cn]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in late-stage protein modification - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rndsystems.com [rndsystems.com]

- 10. Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,5-Dibromohexanediamide (DBHDA) in Protein Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of protein engineering, the ability to introduce precise, site-specific modifications into proteins is paramount for elucidating biological function, developing novel therapeutics, and creating new biomaterials. Post-translational modifications (PTMs) play a crucial role in regulating protein activity, localization, and interaction with other molecules. However, the heterogeneous and often substoichiometric nature of PTMs in biological systems presents a significant challenge for their study. Post-translational chemical mutagenesis has emerged as a powerful strategy to overcome this obstacle, enabling the site-specific installation of a wide array of natural and unnatural amino acid side chains into recombinant proteins. At the core of this methodology lies the conversion of a genetically encoded cysteine residue into the reactive α,β-unsaturated amino acid, dehydroalanine (B155165) (Dha). 2,5-Dibromohexanediamide (DBHDA) has been established as a key reagent in this process, offering a robust and efficient means to generate the versatile Dha handle for subsequent protein functionalization. This technical guide provides an in-depth overview of the role of DBHDA in protein engineering, detailing its mechanism of action, experimental protocols, and applications.

The DBHDA-Mediated Conversion of Cysteine to Dehydroalanine

DBHDA is a water-soluble and stable reagent that facilitates the conversion of cysteine to dehydroalanine through a bis-alkylation and elimination reaction sequence.[1] This transformation is highly selective for cysteine residues, a key feature for its application in complex protein environments. The reactivity of DBHDA allows for the modification of cysteine residues that can be introduced at specific sites within a protein's sequence via standard site-directed mutagenesis techniques.

The resulting dehydroalanine residue contains an electrophilic double bond, rendering it susceptible to a variety of nucleophilic addition reactions, most notably Michael additions. This reactivity allows for the introduction of a diverse range of functionalities, including mimics of natural PTMs, fluorescent probes, cross-linking agents, and payloads for antibody-drug conjugates (ADCs).

Quantitative Data on DBHDA-Mediated Reactions

The efficiency of the DBHDA-mediated conversion of cysteine to dehydroalanine can be influenced by several factors, including the protein substrate, reaction pH, temperature, and the concentration of the reagent. While yields are often protein-dependent, several studies have reported high conversion rates.

| Protein/Peptide | Cysteine Position | Reagent | Reaction Conditions | Conversion Yield (%) | Reference |

| Ubiquitin | G76C | DBHDA | pH 8.0, 37°C, 1.5 h | >95 | [2] |

| Amyloid-β (1-40) fusion protein | S26C | DBHDA | Not specified | Efficient conversion observed by MS | [3] |

| Amyloid-β (1-40) fusion protein | K28C | DBHDA | Not specified | Efficient conversion observed by MS | [3] |

| Histone H3 | Multiple Cys mutants | DBHDA | pH 8.0, RT for 45 min then 37°C for 90 min | High | [2] |

| Subtilisin BPN' | S221C | DBHDA | Not specified | Not specified | [4] |

| Antibody Fragment (Fab) | Engineered Cys | DBHDA | Not specified | Successful modification for ADC | [4] |

Table 1: Summary of Reported DBHDA-Mediated Cysteine to Dehydroalanine Conversions. This table provides a selection of examples from the literature, highlighting the versatility of DBHDA across different protein scaffolds. The yields are often reported qualitatively as "high" or "efficient" based on mass spectrometry analysis. For detailed quantitative analysis, refer to the specific publications.

Experimental Protocols

General Protocol for DBHDA-Mediated Conversion of Cysteine to Dehydroalanine

This protocol provides a general framework for the conversion of a cysteine-containing protein to its dehydroalanine-containing counterpart using DBHDA. Optimization of specific parameters may be required for different protein substrates.

Materials:

-

Cysteine-containing protein of interest

-

2,5-Dibromohexanediamide (DBHDA)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Desalting column (e.g., PD-10)

-

LC-MS for reaction monitoring and product characterization

Procedure:

-

Protein Preparation: Ensure the target cysteine residue is in its reduced form. If necessary, treat the protein solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.

-

Buffer Exchange: Exchange the protein into the reaction buffer (pH 8.0) using a desalting column to remove the reducing agent. The protein concentration should typically be in the range of 1-10 mg/mL.

-

DBHDA Stock Solution: Prepare a fresh stock solution of DBHDA in an organic solvent such as DMF or DMSO. A typical concentration is 100 mg/mL.

-

Reaction Setup: Add the DBHDA stock solution to the protein solution to achieve a final DBHDA concentration of approximately 50 mM (a large molar excess is typically used). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS by observing the mass shift corresponding to the conversion of cysteine to dehydroalanine (-34 Da).

-

Purification: Upon completion, remove the excess DBHDA and byproducts by buffer exchange using a desalting column or through dialysis against a suitable buffer.

-

Characterization: Confirm the identity and purity of the dehydroalanine-containing protein using LC-MS and/or other analytical techniques such as SDS-PAGE.

Visualizations: Mechanism and Workflow

DBHDA Reaction Mechanism

The conversion of cysteine to dehydroalanine by DBHDA proceeds through a two-step mechanism involving bis-alkylation followed by an elimination reaction.

References

A Comprehensive Technical Guide to the Safe Handling of 2,5-Dibromohexanediamide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2,5-Dibromohexanediamide (DBHDA) in a laboratory setting. Designed for professionals in research and drug development, this document outlines the known hazards, necessary personal protective equipment (PPE), emergency procedures, and proper disposal methods associated with this compound.

Chemical and Physical Properties

2,5-Dibromohexanediamide is a solid organic compound utilized in bioconjugation chemistry, particularly for the conversion of cysteine residues in proteins to dehydroalanine (B155165).[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 99584-96-0[3][4] |

| Molecular Formula | C₆H₁₀Br₂N₂O₂[4] |

| Molecular Weight | 301.96 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 196 °C |

| Boiling Point | 492.8±45.0 °C (Predicted) |

| Density | 1.932±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Temperature | 2-8°C[4] |

Hazard Assessment and Toxicological Information

GHS Hazard Classification: [4]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

Due to the lack of specific data on carcinogenicity, mutagenicity, and reproductive toxicity, it is prudent to handle 2,5-Dibromohexanediamide with the assumption that it may pose additional, uncharacterized risks. As a combustible solid, it should be stored away from ignition sources.[4]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling 2,5-Dibromohexanediamide:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

-

Eye and Face Protection: Safety goggles or a face shield must be worn to protect against splashes and airborne particles.[3]

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

Experimental Protocol: Conversion of Cysteine to Dehydroalanine

2,5-Dibromohexanediamide is a key reagent for the site-specific conversion of cysteine to dehydroalanine in peptides and proteins.[1][2] This reaction enables further chemical modifications for applications in drug development and proteomics.

Materials:

-

Cysteine-containing peptide or protein

-

2,5-Dibromohexanediamide (DBHDA)

-

Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH may need optimization, typically around 8-9)

-

Quenching reagent (e.g., a thiol-containing compound like dithiothreitol)

-

Purification system (e.g., HPLC or FPLC)

Procedure:

-

Dissolve the cysteine-containing peptide or protein in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of 2,5-Dibromohexanediamide in an organic solvent such as DMSO.

-

Add a molar excess of the DBHDA solution to the peptide/protein solution. The optimal molar ratio and reaction time should be determined empirically for each specific substrate.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Monitor the reaction progress using an appropriate analytical technique, such as mass spectrometry.

-

Once the conversion is complete, quench the reaction by adding a thiol-containing reagent to consume any unreacted DBHDA.

-

Purify the modified peptide or protein using a suitable chromatography method to remove excess reagents and byproducts.

Caption: Reaction pathway for the conversion of cysteine to dehydroalanine using DBHDA.

Safe Handling and Storage Workflow

A systematic approach to handling and storing 2,5-Dibromohexanediamide is crucial to maintain a safe laboratory environment.

Caption: A logical workflow for the safe handling of 2,5-Dibromohexanediamide in a lab.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response:

-

Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[3]

-

Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team. Ensure the area is well-ventilated and prevent entry.

Waste Disposal

2,5-Dibromohexanediamide and any materials contaminated with it should be disposed of as hazardous chemical waste. As a halogenated organic compound, it must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

References

An In-depth Technical Guide on the Stability and Storage of 2,5-Dibromohexanediamide (DBHDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 2,5-Dibromohexanediamide (DBHDA). Given the limited publicly available stability data, this document summarizes existing information and offers a framework for researchers to conduct detailed stability studies.

Introduction to DBHDA

2,5-Dibromohexanediamide (DBHDA) is a bifunctional reagent utilized in synthetic biology and chemical biology. Its primary application is the conversion of cysteine residues in peptides and proteins to dehydroalanine (B155165) (Dha).[1] This conversion is a valuable tool for post-translational protein modification, enabling the introduction of unique chemical functionalities for various applications, including the synthesis of antibody-drug conjugates.

Recommended Storage Conditions and Stability

The stability of DBHDA is critical for its effective use in research and development. Improper storage can lead to degradation, resulting in reduced reactivity and the potential for side reactions. The following tables summarize the recommended storage conditions and reported stability data from various suppliers.

Table 1: Recommended Storage Conditions for DBHDA

| Supplier/Source | Recommended Storage Temperature |

| R&D Systems | +4°C |

| MedChemExpress | -20°C (Powder) |

| CymitQuimica | -20°C (Long term) |

Table 2: Reported Stability of DBHDA

| Form | Storage Temperature | Shelf Life | Source |

| Powder | -20°C | 3 years | MedChemExpress[1] |

| Powder | 4°C | 2 years | MedChemExpress[1] |

| In solvent | -80°C | 6 months | MedChemExpress[1] |

| In solvent | -20°C | 1 month | MedChemExpress[1] |

Note: "In solvent" stability is dependent on the specific solvent used. DBHDA is reported to be soluble up to 100 mM in DMSO.

DBHDA-Mediated Conversion of Cysteine to Dehydroalanine

The utility of DBHDA is centered on its ability to modify cysteine residues. The reaction proceeds via a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield dehydroalanine. Understanding this primary reaction is crucial when investigating the stability of DBHDA, as any degradation of the reagent will impair this conversion.

Caption: DBHDA converts cysteine to dehydroalanine via a thioether intermediate.

Proposed Experimental Protocols for In-Depth Stability Assessment

Due to the lack of comprehensive, publicly available stability data for DBHDA, researchers should consider conducting their own stability studies, particularly for critical applications. The following sections outline recommended experimental workflows.

Forced degradation studies are essential to identify potential degradation pathways and degradation products. This information is crucial for developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of DBHDA.

A typical forced degradation study would involve exposing DBHDA solutions to the following conditions:

-

Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Conditions: 0.1 M NaOH at room temperature.

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid and solution forms at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Samples should be collected at various time points and analyzed by a stability-indicating method.

A stability-indicating analytical method is crucial for accurately quantifying the active ingredient and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Key steps in method development and validation include:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point.

-

Detection Wavelength: Determine the UV absorbance maximum of DBHDA to ensure sensitive detection.

-

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusions and Recommendations

While suppliers provide basic storage recommendations, a comprehensive understanding of DBHDA's stability requires further investigation. For critical applications in drug development and quantitative research, it is highly recommended that dedicated stability studies are performed. These studies should aim to:

-

Confirm the optimal long-term storage conditions for both solid DBHDA and its solutions.

-

Identify potential degradation products and pathways under various stress conditions.

-

Establish a validated stability-indicating analytical method for accurate quantification.

By following the proposed experimental frameworks, researchers can ensure the reliability and reproducibility of their experiments involving DBHDA.

References

Methodological & Application

Protocol for Site-Specific Cysteine to Dehydroalanine Conversion using DBHDA

Application Note: A Robust and Versatile Method for Protein Engineering and Drug Development

This application note provides a detailed protocol for the chemical conversion of cysteine (Cys) to dehydroalanine (B155165) (Dha) in proteins and peptides using 2,5-dibromohexanediamide (DBHDA). This transformation is a cornerstone of modern bioconjugation and synthetic biology, enabling the introduction of a versatile chemical handle for a wide array of subsequent modifications.[1][2][3] Dehydroalanine's α,β-unsaturated carbonyl moiety serves as a Michael acceptor, readily reacting with various nucleophiles to generate post-translational modification (PTM) analogues, attach probes, or create novel protein-drug conjugates.[4][5]

The DBHDA-mediated conversion proceeds via a bis-alkylation-elimination mechanism, offering a reliable and site-specific method for modifying cysteine residues.[1][2][4] This protocol is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool for protein functionalization.

Data Presentation

The efficiency of the DBHDA-mediated conversion of cysteine to dehydroalanine is influenced by several factors, including pH, temperature, reaction time, and the specific protein context. The following table summarizes quantitative data from various studies to provide a comparative overview of reaction conditions and outcomes.

| Protein/Peptide | Reagent | Concentration | Buffer/Solvent | pH | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Np276-Cys61 | DBHDA | (Not specified) | 50 mM Sodium Phosphate (B84403) | 8.0 | 37 | 1 | >95% (by MS) | [6] |

| SD–Aβ40-K28C | DBHDA | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | >95% (by MS) | [7] |

| Model Peptide | DBHDA | (Not specified) | DMF | (Not applicable) | RT | (Not specified) | (Qualitative) | [5] |

| Various Proteins | DBHDA | (Not specified) | Aqueous | High pH | RT - 37 | (Not specified) | High Yield | [4] |

Note: "Not specified" indicates that the specific value was not provided in the referenced literature. RT = Room Temperature.

Experimental Protocols

This section outlines a detailed methodology for the conversion of a cysteine residue in a protein to dehydroalanine using DBHDA.

Materials

-

Protein containing a single, accessible cysteine residue

-

2,5-dibromohexanediamide (DBHDA)[8]

-

Sodium phosphate buffer (50 mM, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., L-cysteine or glutathione)

-

Desalting columns or dialysis equipment

-

Analytical instruments for protein analysis (e.g., ESI-MS, HPLC)

Experimental Workflow Diagram

Caption: Experimental workflow for DBHDA-mediated cysteine to dehydroalanine conversion.

Step-by-Step Protocol

-

Protein Preparation:

-

If the protein contains disulfide bonds that may interfere with the reaction or if the target cysteine is oxidized, pre-treat the protein with a reducing agent like TCEP.

-

Perform a buffer exchange to transfer the protein into a 50 mM sodium phosphate buffer at pH 8.0.[6] The concentration of the protein should be in the range of 1-10 mg/mL.

-

-

DBHDA Solution Preparation:

-

Prepare a stock solution of DBHDA in an appropriate solvent (e.g., DMF or DMSO). The concentration will depend on the desired final concentration in the reaction mixture.

-

-

Conversion Reaction:

-

Add the DBHDA stock solution to the protein solution to initiate the reaction. A typical molar excess of DBHDA to protein is in the range of 10- to 100-fold, but this may need to be optimized for each specific protein.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[6] The optimal reaction time may vary depending on the protein and should be determined empirically.

-

-

Reaction Quenching:

-

To stop the reaction, add a quenching reagent such as L-cysteine or glutathione (B108866) in excess to consume any unreacted DBHDA.

-

-

Purification:

-

Remove the excess reagents and byproducts by desalting the protein solution using a desalting column or by dialysis against a suitable buffer.

-

-

Analysis and Characterization:

-

Confirm the conversion of cysteine to dehydroalanine by electrospray ionization mass spectrometry (ESI-MS). A successful conversion will result in a mass decrease of 34 Da (loss of H₂S).

-

Further characterization can be performed using HPLC to assess the purity of the modified protein.

-

Signaling Pathway Diagram

While this protocol describes a chemical transformation rather than a biological signaling pathway, the reaction mechanism can be visualized to illustrate the logical relationship between the reactants and products.

Caption: Mechanism of DBHDA-mediated Cys to Dha conversion.

This protocol provides a general framework for the DBHDA-mediated conversion of cysteine to dehydroalanine. The reaction conditions, particularly pH, temperature, and reaction time, may require optimization for different protein substrates to achieve maximal conversion efficiency while maintaining protein integrity.

References

- 1. [PDF] Methods for converting cysteine to dehydroalanine on peptides and proteins | Semantic Scholar [semanticscholar.org]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. users.ox.ac.uk [users.ox.ac.uk]

Application Notes and Protocols for Site-Specific Protein Modification Using DBHDA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific modification of proteins using 2,5-dibromohexanediamide (DBHDA). This powerful chemical tool enables the conversion of cysteine residues into the reactive handle dehydroalanine (B155165) (Dha), which can be further functionalized to introduce a wide array of modifications, including post-translational modification (PTM) mimics. This "tag-and-modify" strategy offers a robust method for producing homogeneously modified proteins for research, therapeutic development, and various biotechnological applications.[1][2][3]

Introduction to DBHDA-Mediated Protein Modification

Site-specific protein modification is crucial for understanding protein function, developing novel therapeutics, and creating advanced biomaterials.[4] The use of DBHDA provides a reliable method to achieve such precision. The overall strategy is a two-step process:

-

Conversion of Cysteine to Dehydroalanine (Dha): A cysteine residue, often introduced at a specific site via mutagenesis, is chemically converted to dehydroalanine. DBHDA, a water-soluble bis-alkylating agent, facilitates this conversion through a bis-alkylation and elimination reaction on the cysteine thiol group.[5][6] This initial step transforms a standard amino acid into a reactive electrophile.

-

Modification of Dehydroalanine: The α,β-unsaturated carbonyl group of the newly formed Dha residue serves as a Michael acceptor.[4][5] This allows for the covalent attachment of various nucleophiles, most commonly thiols, to introduce the desired chemical moiety. This second step is highly versatile and can be used to install mimics of phosphorylation, acetylation, methylation, and other PTMs.[7]

Workflow and Signaling Pathway

The general workflow for DBHDA-mediated protein modification is depicted below. This process begins with the expression and purification of a cysteine-containing protein and culminates in the analysis of the final, site-specifically modified product.

References

- 1. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. yxb.hbust.edu.cn [yxb.hbust.edu.cn]

- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

DBHDA reagent preparation and working concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBHDA (2,5-Dibromohexanediamide) is a chemical reagent utilized in synthetic biology and protein chemistry for the site-specific conversion of cysteine residues into dehydroalanine (B155165) (Dha).[1] This conversion is a valuable tool in post-translational mutagenesis, enabling the introduction of a wide array of chemical modifications into proteins.[2] The ability to create proteins with unnatural amino acids or post-translational modifications (PTMs) is critical for studying protein function, engineering novel protein-based therapeutics, and developing antibody-drug conjugates (ADCs).[3]

The reaction proceeds through a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield the dehydroalanine residue.[3] This modified residue can then serve as a chemical handle for further derivatization.

Chemical Properties and Storage

A summary of the key chemical properties of DBHDA is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2,5-Dibromohexanediamide | |

| Synonyms | NSC 126275 | [4] |

| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [4] |

| Molecular Weight | 301.96 g/mol | [4] |

| Appearance | Neat (form may vary) | [4] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C | |

| CAS Number | 99584-96-0 | [4] |

Experimental Protocols

Preparation of DBHDA Stock Solution

Materials:

-

DBHDA powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Microcentrifuge tubes or other appropriate vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Equilibrate the DBHDA vial to room temperature before opening to prevent moisture condensation.

-

To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of DBHDA. For example, to a vial containing 5 mg of DBHDA (MW: 301.96 g/mol ), add approximately 165.6 µL of DMSO.

-

Cap the vial tightly and vortex thoroughly until the DBHDA is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at +4°C.[1] Avoid repeated freeze-thaw cycles.

General Protocol for Conversion of Cysteine to Dehydroalanine

This protocol provides a general guideline for the conversion of a cysteine residue in a purified protein to dehydroalanine. The optimal conditions, including protein concentration, DBHDA concentration, reaction time, and temperature, should be empirically determined for each specific protein.

Materials:

-

Purified protein containing a single cysteine residue in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0)

-

DBHDA stock solution (e.g., 100 mM in DMSO)

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0)

-

Quenching reagent (optional, e.g., a thiol-containing compound like β-mercaptoethanol or dithiothreitol)

-

Desalting column or other buffer exchange apparatus

Protocol:

-

Prepare the protein solution at the desired concentration in the reaction buffer. If the protein has been stored in a buffer containing reducing agents, these should be removed by buffer exchange prior to the reaction with DBHDA.

-

Add the DBHDA stock solution to the protein solution to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 5%) to minimize its effect on protein structure and stability.

-

Incubate the reaction mixture at a controlled temperature. A common starting point is incubation at 37°C for 3 hours.[2]

-

(Optional) Quench the reaction by adding a thiol-containing reagent to consume any unreacted DBHDA.

-

Remove excess DBHDA and byproducts by buffer exchange using a desalting column or dialysis into the desired final buffer.

-

Analyze the protein by mass spectrometry to confirm the conversion of cysteine to dehydroalanine, which results in a mass shift of -34 Da.[2]

Working Concentrations:

The optimal working concentration of DBHDA will vary depending on the protein and the reaction conditions. It is recommended to perform a titration experiment to determine the ideal concentration.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 10 µM - 1 mM | Higher concentrations may lead to aggregation, while lower concentrations may require longer reaction times. |

| DBHDA Concentration | 1 - 20 mM | A significant molar excess of DBHDA over the protein is typically required. |

| Reaction Temperature | 25 - 37°C | Higher temperatures can accelerate the reaction but may also lead to protein denaturation. |

| Reaction Time | 1 - 16 hours | Monitor the reaction progress over time to determine the optimal incubation period. |

| pH | 7.5 - 8.5 | The reaction is generally more efficient at slightly alkaline pH. |

Diagrams

Experimental Workflow for Protein Modification using DBHDA

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DBHDA | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Protein Modification with DBHDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. One robust method for achieving this is through the chemical conversion of cysteine residues to dehydroalanine (B155165) (Dha). This application note provides a detailed guide for the modification of proteins using 2,5-dibromohexanediamide (DBHDA), a reagent that efficiently and selectively converts cysteine to the reactive dehydroalanine intermediate. The resulting Dha residue serves as a versatile chemical handle for the introduction of a wide array of functional groups, including post-translational modifications (PTMs) and their mimics, through a subsequent Michael addition reaction. This two-step "tag-and-modify" strategy offers a precise way to engineer proteins with novel properties and functionalities.[1]

Principle of the Method

The protein modification strategy involves two key steps:

-

Conversion of Cysteine to Dehydroalanine (Dha): The protein containing a cysteine residue at the desired modification site is treated with DBHDA. This reagent facilitates a bis-alkylation of the cysteine thiol, followed by an elimination reaction to form the α,β-unsaturated dehydroalanine residue. This step effectively installs a reactive "tag" at a specific site within the protein.

-

Michael Addition of a Nucleophile: The dehydroalanine-containing protein is then reacted with a nucleophile of choice. The electrophilic nature of the Dha residue allows for a conjugate Michael addition reaction, forming a stable covalent bond and introducing the desired modification. A variety of nucleophiles, particularly those with thiol groups (thia-Michael addition), can be used to install mimics of PTMs such as phosphorylation and acetylation.[1]

Data Presentation

Table 1: Optimization of Thiol-Michael Addition to a Dehydroalanine (Dha) Model System

| Entry | Thiol (equivalents) | Time (hours) | pH | Conversion Yield (%) |

| 1 | 1.5 | 18 | 7.0 | >99 |

| 2 | 1.5 | 18 | 7.0 | 75 |

| 3 | 1.5 | 18 | 7.0 | 80 |

| 4 | 1.0 | 18 | 7.0 | 90 |

| 5 | 1.2 | 18 | 7.0 | 95 |

| 6 | 1.5 | 18 | 5.0 | 60 |

| 7 | 1.5 | 18 | 9.0 | >99 |

| 8 | 1.5 | 1 | 9.0 | 86 |

| 9 | 1.5 | 3 | 9.0 | 98 |

Data adapted from a study on the optimization of thiol-Michael addition to a protected Dha amino acid, which serves as a model for the reaction on Dha-containing proteins. The yield was determined by 1H NMR spectroscopy.[2][3]

Table 2: Quantitative Analysis of Cysteine to Dehydroalanine Conversion using an Alternative Reagent (NTCB)

| Entry | pH | Temperature (°C) | Organic Solvent | Yield of Dha-protein (%) |

| 1 | 9.0 | 37 | None | ~80 |

| 2 | 8.0 | 37 | None | 79.9 |

| 3 | 7.5 | 37 | None | 85.2 |

| 4 | 7.0 | 37 | None | 89.5 |

| 5 | 6.5 | 37 | None | 88.7 |

| 6 | 7.0 | 25 | None | 45.3 |

| 7 | 7.0 | 5 | None | 10.6 |

| 8 | 7.0 | 37 | 10% DMSO | 80.1 |

| 9 | 7.0 | 37 | 20% DMSO | 65.4 |

This table provides data from the optimization of a similar cysteine-to-Dha conversion using 2-nitro-5-thiocyanatobenzoic acid (NTCB) on Ubiquitin-G76C, offering insights into the effects of pH, temperature, and organic solvents on the reaction efficiency. Yields were determined by LC-MS analysis.[4]

Experimental Protocols

Protocol 1: Conversion of Cysteine to Dehydroalanine (Dha) using DBHDA

This protocol is based on the modification of a fusion protein containing a single cysteine residue.

Materials:

-

Purified protein with a single cysteine residue in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0)

-

2,5-dibromohexanediamide (DBHDA)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the purified protein is in a buffer compatible with the reaction. The presence of reducing agents should be minimized prior to the addition of DBHDA. The protein concentration can be in the range of 100 µM.

-

DBHDA Reaction:

-

Add DBHDA to the protein solution. The final concentration of DBHDA should be optimized, but a starting point is a significant molar excess (e.g., 50-100 fold) over the protein concentration.

-

Incubate the reaction mixture at 37°C with shaking for approximately 3 hours.[1]

-

-

Reaction Monitoring: The conversion of cysteine to Dha can be monitored by mass spectrometry (LC-MS), expecting a mass decrease of 34 Da.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess DBHDA using a desalting column or through dialysis against a suitable buffer.

Protocol 2: Thia-Michael Addition for Post-Translational Modification Mimics

This protocol describes the introduction of a phosphoserine mimic (phosphocysteine) and an acetyllysine mimic onto a Dha-containing protein.

Materials:

-

Dha-containing protein (from Protocol 1)

-

For Phosphocysteine:

-

Sodium thiophosphate (NaSPO₃)

-

Hydrochloric acid (HCl), 5 M

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

-

For Acetyllysine Mimic:

-

N-acetylcysteamine

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

-

Desalting columns or dialysis equipment

Procedure for Generating Phosphocysteine:

-

Prepare Sodium Thiophosphate Stock: Dissolve 480 mg of NaSPO₃ in 186 µL of H₂O and 200 µL of 5 M HCl.

-

Michael Addition Reaction:

-

To a 100 µM solution of Dha-containing protein, add the sodium thiophosphate stock at a 1:5 volume ratio.

-

Add urea to a final concentration of 1.5 M to maintain protein solubility.

-

Incubate the reaction at 37°C with shaking at 400 rpm for 6 hours.[1]

-

-

Purification: Remove excess salt by dialysis against 0.1 M sodium phosphate buffer (pH 8.0). For mass spectrometry analysis, desalt the sample using a spin column.

Procedure for Generating Acetyllysine Mimic:

-

Michael Addition Reaction:

-

To the Dha-containing protein solution, add N-acetylcysteamine to a final concentration of 250 mM.

-

Incubate the reaction at 37°C with shaking at 400 rpm for 6 hours.

-

-

Purification: Remove excess N-acetylcysteamine by dialysis or using a desalting column.

Visualizations

Experimental Workflow for Protein Modification

Caption: Workflow for site-specific protein modification using DBHDA.

Application in Studying the Ubiquitin Cascade

The DBHDA-based modification can be employed to generate ubiquitin (Ub) or diubiquitin probes containing a C-terminal dehydroalanine. These probes act as activity-based probes that can form covalent adducts with the catalytic cysteine residues of enzymes in the ubiquitin signaling cascade, such as deubiquitinases (DUBs). This allows for the identification and characterization of active DUBs and their linkage specificity.

Caption: Role of Dha-probes in studying the ubiquitin cascade.

References

- 1. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Post-Translational Modifications Using Diazirine-Based Hydroxydodecanoic Acid (DBHDA) Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs, such as acylation, is essential for understanding cellular signaling, protein localization, and disease pathogenesis. Diazirine-based hydroxydodecanoic acid (DBHDA) analogs are powerful chemical proteomic tools for the investigation of protein PTMs, particularly fatty acylation. These probes are fatty acid mimics that contain two key functional groups: a diazirine ring for photo-activated covalent cross-linking to interacting proteins and a bioorthogonal handle, such as an alkyne, for subsequent enrichment and identification via click chemistry.[1][2] This combination allows for the in-cell capture and subsequent identification of acylated proteins and their interacting partners, providing a dynamic snapshot of PTM-mediated cellular processes.[3][4]

This document provides detailed application notes and protocols for the use of DBHDA analogs in studying protein acylation. It covers metabolic labeling of cells, protein enrichment, and quantitative mass spectrometry-based proteomic analysis.

Data Presentation

The following table summarizes representative quantitative proteomic data obtained from a typical experiment using a DBHDA-alkyne probe to compare protein acylation profiles between a control and a treated cell line. The data is acquired using a stable isotope labeling with amino acids in cell culture (SILAC) approach, where "heavy" and "light" labeled cell populations are compared. The fold change represents the relative abundance of the acylated protein in the treated sample compared to the control.

| Protein ID | Gene Name | Fold Change (Heavy/Light) | p-value | Number of Unique Peptides Identified |

| P62258 | HSP90AB1 | 2.8 | 0.005 | 18 |

| Q06830 | VCP | 1.9 | 0.012 | 15 |

| P04075 | ANXA2 | -2.1 | 0.008 | 12 |

| P60709 | ACTB | 1.2 | 0.045 | 25 |

| P31946 | YWHAZ | -1.7 | 0.021 | 10 |

Note: This table is a representative example. Actual data will vary depending on the specific experimental conditions, cell type, and DBHDA analog used.

Experimental Protocols

This section provides a detailed methodology for a chemical proteomics workflow using a DBHDA-alkyne probe to identify and quantify acylated proteins.

Protocol 1: Synthesis of a DBHDA-Alkyne Probe

A common DBHDA analog for studying acylation is a long-chain fatty acid containing a diazirine and a terminal alkyne. The synthesis of such probes has been described in the literature.[5][6][7][8][9] A general synthetic scheme involves the modification of a fatty acid backbone to introduce the diazirine and alkyne functionalities. For researchers not equipped for chemical synthesis, various diazirine-alkyne fatty acid probes are commercially available.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of the DBHDA-alkyne probe into cellular proteins.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

DBHDA-alkyne probe (e.g., 16-diazirine-15-yn-hexadecanoic acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells in complete medium and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of the DBHDA-alkyne probe in DMSO. For cell treatment, complex the probe with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the DBHDA-alkyne probe-BSA complex. The final concentration of the probe typically ranges from 10 to 50 µM.

-

Incubation: Incubate the cells for 4 to 24 hours to allow for metabolic incorporation of the probe into newly acylated proteins. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization.

Protocol 3: In-Cell Photo-Cross-Linking

This step covalently links the diazirine-containing probe to interacting proteins upon UV irradiation.

Materials:

-

Metabolically labeled cells from Protocol 2

-

Ice-cold PBS

-

UV cross-linking instrument (365 nm)

Procedure:

-

Cell Preparation: Resuspend the harvested cells in ice-cold PBS.

-

UV Irradiation: Place the cell suspension on ice and irradiate with UV light (365 nm) for 15-30 minutes. The optimal irradiation time should be determined to maximize cross-linking efficiency while minimizing cell damage.

-

Cell Lysis: After irradiation, centrifuge the cells and lyse the pellet in a suitable lysis buffer containing protease inhibitors.

Protocol 4: Click Chemistry-Mediated Biotinylation

This protocol attaches a biotin (B1667282) tag to the alkyne handle of the incorporated probe for subsequent enrichment.[10]

Materials:

-

Cell lysate from Protocol 3

-

Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, azide-biotin, CuSO₄, TCEP, and TBTA. The final concentrations of the reagents should be optimized, but typical starting concentrations are 100 µM azide-biotin, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation: Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess click chemistry reagents.

Protocol 5: Enrichment of Biotinylated Proteins

This protocol uses streptavidin affinity chromatography to isolate the biotin-tagged proteins.

Materials:

-

Biotinylated protein pellet from Protocol 4

-

Streptavidin-agarose beads

-

Lysis buffer

-

Wash buffers (containing varying salt concentrations and detergents)

-

Elution buffer (e.g., lysis buffer containing 2% SDS and 10 mM biotin)

Procedure:

-

Resuspend Pellet: Resuspend the protein pellet in lysis buffer.

-

Binding: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to allow for binding of the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

Protocol 6: Sample Preparation for Mass Spectrometry

This protocol prepares the enriched proteins for analysis by mass spectrometry.

Materials:

-

Eluted proteins from Protocol 5

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and then alkylate the free cysteines with IAA.

-

In-solution Digestion: Digest the proteins into peptides overnight with trypsin.

-

Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 7: Quantitative Proteomic Analysis

For quantitative analysis, a stable isotope labeling method such as SILAC or reductive dimethylation can be integrated into the workflow.[11][12]

Procedure for SILAC-based Quantification:

-

Metabolic Labeling: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine).

-

Probe Treatment: Treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition and the other (e.g., the "light" labeled cells) with a vehicle control. Both populations are then labeled with the DBHDA-alkyne probe.

-

Combine Lysates: After cell harvesting and lysis, combine the "heavy" and "light" lysates in a 1:1 ratio based on total protein concentration.

-

Enrichment and MS Analysis: Perform the click chemistry, enrichment, and mass spectrometry analysis as described in Protocols 4-6.

-

Data Analysis: Quantify the relative abundance of identified peptides by comparing the signal intensities of the "heavy" and "light" isotopic pairs in the mass spectra.

Mandatory Visualization

Caption: General workflow for DBHDA-based PTM studies.

Caption: PTM-mediated signaling pathway investigation.

Caption: Logical flow of DBHDA probe application.

References

- 1. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifunctional fatty acid derivatives: the impact of diazirine placement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifunctional fatty acid derivatives demonstrate the impact of diazirine placement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Installing Electrophilic Handles on Proteins using 2,5-Dibromohexanediamide (DBHDA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-selective installation of an electrophilic dehydroalanine (B155165) (Dha) handle on proteins via the chemical conversion of cysteine residues using 2,5-dibromohexanediamide (DBHDA). This method allows for the subsequent covalent modification of proteins with a variety of nucleophiles, enabling the synthesis of protein conjugates for research, therapeutic, and diagnostic applications.

Introduction

The ability to site-specifically modify proteins is a powerful tool in chemical biology and drug development.[1][2] One strategy involves the introduction of a chemically reactive "handle" that can be selectively targeted for bioconjugation. Dehydroalanine (Dha), an α,β-unsaturated amino acid, serves as an excellent electrophilic handle due to its reactivity with a wide range of soft nucleophiles via Michael addition.[1][3][4][5] This allows for the introduction of various functionalities, including post-translational modifications (PTMs), imaging agents, and drug payloads.[1][6]

A robust and widely used method for generating Dha in proteins is the chemical conversion of cysteine residues.[7][8][9] Cysteine is an ideal target due to its relatively low abundance and high nucleophilicity. The reagent 2,5-dibromohexanediamide (DBHDA) has emerged as a water-soluble, stable, and efficient reagent for this transformation.[1] The reaction proceeds via a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield the Dha residue.[7][10]

Mechanism of Action: Cysteine to Dehydroalanine Conversion

The conversion of cysteine to dehydroalanine using DBHDA is a two-step process:

-

Bis-alkylation: The nucleophilic thiol group of the cysteine residue attacks one of the electrophilic carbons of DBHDA, displacing a bromide ion. A second intramolecular alkylation then occurs, forming a cyclic sulfonium (B1226848) salt intermediate.

-

Elimination: Under basic conditions, a proton is abstracted from the α-carbon of the cysteine residue, leading to the collapse of the intermediate and elimination of the DBHDA-derived leaving group and a proton, resulting in the formation of the dehydroalanine residue.

Data Presentation

Table 1: Comparison of Reagents for Cysteine to Dehydroalanine Conversion

| Reagent | Typical Reaction Conditions | Advantages | Limitations |

| DBHDA (2,5-dibromohexanediamide) | Aqueous buffer, pH 8-9, room temperature to 37°C | Water-soluble, stable, commercially available, good efficiency.[1] | High pH may be required for optimal yield, which can affect protein stability.[10] |

| MDBP (methyl 2,5-dibromopentanoate) | Similar to DBHDA | May be preferable for sensitive proteins.[1] | Less commonly cited than DBHDA. |

| NTCB (2-nitro-5-thiocyanatobenzoic acid) | pH 7, 37°C | Highly selective and efficient for cysteines at flexible protein ends under milder pH.[10] | Efficiency varies for internal cysteine residues, with hydrolysis as a potential side reaction.[10] |

Experimental Protocols

Protocol 1: General Procedure for Conversion of Cysteine to Dehydroalanine using DBHDA

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein containing a solvent-accessible cysteine residue

-

DBHDA (commercially available)

-

Sodium phosphate (B84403) buffer (50 mM, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Amicon Ultra centrifugal filter units (or similar for buffer exchange)

-

Mass spectrometer for protein analysis

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in 50 mM sodium phosphate buffer, pH 8.0.

-

If the protein has disulfide bonds that need to be reduced to free the target cysteine, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour.

-

Remove the excess TCEP by buffer exchange using an appropriate centrifugal filter unit. Adjust the final protein concentration to 1-5 mg/mL.

-

-

DBHDA Reaction:

-

Prepare a fresh stock solution of DBHDA in an organic solvent like DMSO or DMF.

-

Add DBHDA to the protein solution to a final concentration of 50-100 molar equivalents. The optimal excess will need to be determined empirically.

-

Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress by taking aliquots at different time points and analyzing the protein mass by mass spectrometry. A successful conversion will result in a mass decrease of 34 Da (loss of H₂S).

-

Once the reaction is complete, remove the excess DBHDA and byproducts by buffer exchange into a suitable buffer for downstream applications (e.g., PBS, pH 7.4).

-

Protocol 2: Thia-Michael Addition to Dehydroalanine

This protocol describes the subsequent modification of the newly installed Dha handle with a thiol-containing nucleophile.

Materials:

-

Dha-modified protein

-

Thiol-containing nucleophile (e.g., N-acetylcysteamine, glutathione, fluorescently-labeled cysteine)

-

Sodium phosphate buffer (50 mM, pH 7.5)

-

Mass spectrometer for protein analysis

Procedure:

-

Reaction Setup:

-

To the purified Dha-containing protein in 50 mM sodium phosphate buffer, pH 7.5, add a 10-50 fold molar excess of the thiol-containing nucleophile.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction by mass spectrometry to confirm the addition of the nucleophile.

-

Purify the protein conjugate from excess nucleophile by buffer exchange or other appropriate chromatographic techniques.

-

Mandatory Visualizations

Caption: Workflow for protein modification using DBHDA.